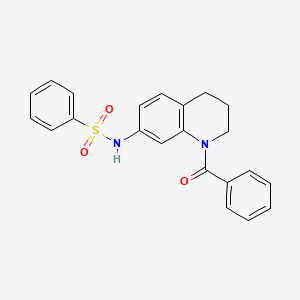

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound that is part of the 1,2,3,4-tetrahydroquinoline family . This family of compounds is known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of such compounds often involves domino reactions, which are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .科学的研究の応用

Anticancer Activity

Substituted 1,2,3,4-tetrahydroisoquinolines, which share structural similarities with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, have been synthesized and evaluated as potential anticancer agents. These compounds exhibit potent cytotoxic activities against various cancer cell lines, including breast cancer cells. The synthesis process involves modifications on the phenyl ring to introduce groups with different electronic, steric, and lipophilic properties, leading to compounds with enhanced anticancer activity (Redda, Gangapuram, & Ardley, 2010).

Tubulin Polymerization Inhibition

Another study reports the discovery of 7-aroyl-aminoindoline-1-benzenesulfonamides as a novel class of potent antitubulin agents. These compounds effectively inhibit tubulin polymerization by binding to the colchicine binding site of microtubules, demonstrating significant potential as anticancer agents due to their ability to inhibit human cancer cell growth across various lines, including resistant cancer lines (Chang et al., 2006).

Catalytic Applications

N-(Quinoline-8-yl-aryl)benzenesulfonamides have been used to synthesize half-sandwich ruthenium complexes, which serve as efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This application highlights the potential of such compounds in facilitating chemical transformations, making them valuable tools in synthetic organic chemistry (Dayan et al., 2013).

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides, including compounds structurally related to this compound, have been designed to target human carbonic anhydrases (hCAs). These studies focus on improving selectivity towards druggable isoforms by introducing hydrophobic or hydrophilic functionalities. Some derivatives exhibit remarkable inhibition of brain-expressed hCA VII, offering insights into the development of new inhibitors for therapeutic applications (Bruno et al., 2017).

Mass Spectrometry Analysis

Research into the synthesis and fragmentation pathways of N-(quinolin-8-yl)benzenesulfonamide derivatives has provided a method for analyzing and confirming the structures of these compounds. This work is crucial for understanding the behavior of such derivatives under electrospray ionization mass spectrometry, aiding in the identification and characterization of new compounds in drug discovery and development processes (Chen Bin, 2015).

特性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUKRGBMJYITHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)

![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)